2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Overview
Description
“2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide” is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.23702 . It is a derivative of furan and thiazole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring and a thiazole ring connected by an acetamide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods to synthesize and characterize compounds related to 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide. For instance, the synthesis and crystal structure of derivatives have been extensively studied, revealing that these compounds often engage in intramolecular and intermolecular interactions, which could influence their biological activities. Studies highlight the importance of hydrogen bonding and π-π interactions in stabilizing these molecules' structures (霍静倩 et al., 2016).
Biological Activities
Antifungal Effects
Research has also focused on the antifungal effects of thiazole and furan derivatives. Compounds have been synthesized with significant antifungal activity, showing efficacy against various fungi species, comparable or superior to established antifungal agents (Zafer Asım Kaplancıklı et al., 2013).
Anticancer Properties
A variety of thiazole and furan-containing compounds, including those similar to this compound, have been synthesized and evaluated for their anticancer activities. Some derivatives have shown moderate to significant activity against various cancer cell lines, suggesting their potential as anticancer agents. For example, specific derivatives have demonstrated sensitivity to breast cancer cell lines, indicating a possible therapeutic application in cancer treatment (Yulia Matiichuk et al., 2022).
Chemical Reactivity and Coordination Ability
Theoretical studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides have explored their coordination ability and chemical reactivity. These studies suggest that such molecules exhibit potential coordination abilities, and their chemical reactivity varies with the position of substitution. The research also indicates promising biological activities, with certain molecules showing enhanced activity (S. Kumar & MisraNeeraj, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing similar structures such as thiazole and furan have been found to exhibit a wide range of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently .
Biochemical Pathways
It is known that molecules containing thiazole and furan moieties may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant. The compound’s thiazole ring is known to interact with proteins through hydrogen bonding and π-π interactions, which can modulate protein function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits beneficial effects such as enhanced antioxidant capacity and reduced inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cellular membranes and proteins at high concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted. The compound can also influence metabolic flux, altering the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. The compound can also be found in the mitochondria, where it influences mitochondrial function and energy production. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments .
Properties
IUPAC Name |
2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)4-6-5-14-9(11-6)7-2-1-3-13-7/h1-3,5H,4H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGFDBFEPNOWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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